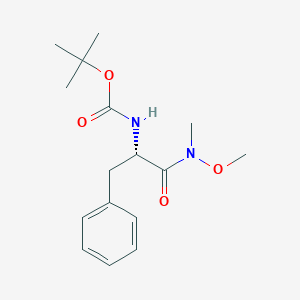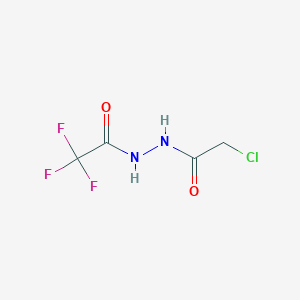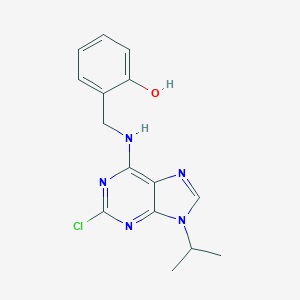
Boc-phe-N(och3)CH3
Übersicht
Beschreibung
The design and synthesis of peptides incorporating alpha,beta-dehydro-residues have garnered significant interest due to their unique conformational properties and potential applications. One such peptide, Boc-L-Val-delta Phe-delta Phe-L-Val-OCH3, exemplifies the use of delta Phe (ΔPhe) residues to induce specific structural motifs in peptides. These motifs are crucial for understanding peptide behavior and designing molecules with desired biological activities.
Synthesis Analysis
The peptide Boc-L-Val-delta Phe-delta Phe-L-Val-OCH3 was synthesized employing the azlactone method in solution phase. This method is notable for its efficiency in incorporating dehydro-amino acid residues into peptide chains, which are crucial for studying peptides' structural and functional properties (Dey, Mitra, & Singh, 1996).
Molecular Structure Analysis
The crystal and molecular structures of Boc-L-Val-delta Phe-delta Phe-L-Val-OCH3 were elucidated using X-ray diffraction. The peptide adopts two overlapping beta-turn conformations of Types II and I', characterized by specific torsion angles and stabilized by intramolecular hydrogen bonds. Such detailed structural insights are fundamental for understanding peptide conformation and designing peptides with desired biological activities (Dey, Mitra, & Singh, 1996).
Wissenschaftliche Forschungsanwendungen
In Chemical Research : It's used for studying anion stability in stannylium, oxonium, and silylium salts of the weakly coordinating anion (Henderson, L., Piers, W., Irvine, G. J., & McDonald, R., 2002).
As a Corrosion Inhibitor : Boc–Phe–Met–OCH3 acts as a corrosion inhibitor for 60Cu–40Zn in nitric acid solution, achieving a maximum inhibition efficiency of 100% (Abed, Y., Kissi, M., Hammouti, B., Taleb, M., & Kertit, S., 2004).
In Antioxidant Studies : Chiral N-boc organotellurium compounds with carbamate and peptide groups demonstrate significant inhibition against DPPH radicals, indicating their effectiveness as antioxidants (Revanna, R. H., Panchangam, R. K., Bhanu, U., & Doddavenkatanna, S., 2016).
Peptide Design and Structural Biology : It has potential applications in the design of specific structures and in the study of molecular conformation in peptides (Mitra, S., Dey, S., Karthikeyan, S., & Singh, T., 1997).
In the Study of Peptide Conformations : Studies have shown that peptides containing Boc-L-Val-delta Phe-delta Phe-L-Val-OCH3 adopt specific molecular conformations, contributing to the understanding of peptide structure (Inai, Y., Ito, T., Hirabayashi, T., & Yokota, K., 1993).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-16(2,3)22-15(20)17-13(14(19)18(4)21-5)11-12-9-7-6-8-10-12/h6-10,13H,11H2,1-5H3,(H,17,20)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHRDPIWMGLOQJ-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453602 | |
| Record name | Nalpha-(tert-Butoxycarbonyl)-N-methoxy-N-methyl-L-phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-phe-N(och3)CH3 | |
CAS RN |
87694-53-9 | |
| Record name | 1,1-Dimethylethyl N-[(1S)-2-(methoxymethylamino)-2-oxo-1-(phenylmethyl)ethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87694-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nalpha-(tert-Butoxycarbonyl)-N-methoxy-N-methyl-L-phenylalaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90453602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Boc-Phe-N(OCH3)CH3 in the synthesis of PKSI-527 analogs?
A1: Boc-Phe-N(OCH3)CH3 serves as a crucial intermediate in the synthesis of pseudo-peptide analogs of PKSI-527. The researchers synthesized this compound by reacting Boc-Phe-OH with N,O-dimethylhydroxylamine in the presence of BOP reagent []. This compound is subsequently reduced to an aldehyde, which then reacts with other building blocks to ultimately form the desired pseudo-peptide analogs. Essentially, Boc-Phe-N(OCH3)CH3 functions as a protected and activated form of phenylalanine, facilitating its incorporation into the target molecule.
Q2: Why did the researchers investigate pseudo-peptide analogs of PKSI-527?
A2: The researchers aimed to understand the importance of the peptide backbone in PKSI-527's inhibitory activity against plasma kallikrein []. By replacing an amide bond in PKSI-527 with a CH2-NH bond (creating a pseudo-peptide), they could assess the impact of this modification on the molecule's ability to inhibit the enzyme. This approach provides valuable insights into the structure-activity relationship of PKSI-527, guiding the development of potentially more potent and selective inhibitors.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,5-Dioxopyrrolidin-1-yl ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) carbonate](/img/structure/B23793.png)
![(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl Acetate](/img/structure/B23794.png)

![trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone](/img/structure/B23802.png)
![trans-5-(4-Chlorobutyl)-1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazole](/img/structure/B23803.png)
![trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide](/img/structure/B23804.png)
![2,2,2-trifluoro-N'-[(2Z)-piperazin-2-ylidene]acetohydrazide](/img/structure/B23807.png)
![3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B23808.png)


